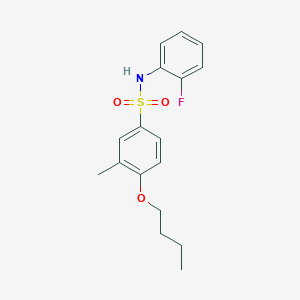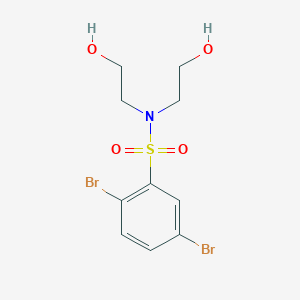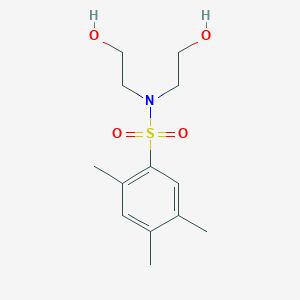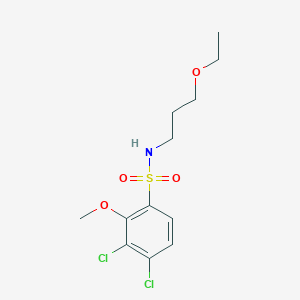
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, also known as BF3MS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and possible applications in various fields.
Mécanisme D'action
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of specific enzymes and proteins. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of IKKβ, which is a key regulator of the NF-κB pathway. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the activity of dihydropteroate synthase, which is essential for the synthesis of folate in bacteria and fungi.
Biochemical and Physiological Effects:
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different cell types and organisms. In cancer cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide induces apoptosis, inhibits angiogenesis, and reduces the expression of specific proteins involved in cancer progression. In immune cells, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide reduces the production of inflammatory cytokines and inhibits the activation of NF-κB. In bacteria and fungi, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide inhibits the synthesis of folate and disrupts the cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its low toxicity in vitro. However, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide also has some limitations, including its limited availability and high cost, its potential for off-target effects, and its variable potency in different cell types and organisms.
Orientations Futures
There are several future directions for the study of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide, including:
1. Further investigation of its mechanism of action and target proteins in different cell types and organisms.
2. Development of more efficient and cost-effective synthesis methods for 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide.
3. Exploration of its potential as a therapeutic agent in other fields, such as neurodegenerative diseases and cardiovascular diseases.
4. Optimization of its pharmacokinetic properties and formulation for clinical use.
5. Evaluation of its safety and efficacy in preclinical and clinical trials.
In conclusion, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide is a sulfonamide compound that has shown promise as a therapeutic agent in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied, but further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide involves the reaction of 2-fluoroaniline with butylamine and 3-methylbenzenesulfonyl chloride in anhydrous conditions. The resulting product is a white crystalline solid with a melting point of 110-112°C and a molecular weight of 385.46 g/mol.
Applications De Recherche Scientifique
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields, including cancer, inflammation, and infectious diseases. In cancer research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-κB. In infectious disease research, 4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide has been shown to inhibit the growth of bacteria and fungi.
Propriétés
Nom du produit |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C17H20FNO3S |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
4-butoxy-N-(2-fluorophenyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-3-4-11-22-17-10-9-14(12-13(17)2)23(20,21)19-16-8-6-5-7-15(16)18/h5-10,12,19H,3-4,11H2,1-2H3 |
Clé InChI |
MMXAHOPEQQZQCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)